Bienvenue dans la boutique en ligne BenchChem!

4-benzylmorpholine-2,6-dione

Coordination Chemistry Anticancer Palladium Complexes

4-Benzylmorpholine-2,6-dione (CAS 67305-69-5), also catalogued as N-benzyliminodiacetic acid anhydride, is an N-substituted morpholine-2,6-dione derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. Structurally, it features a morpholine ring bearing carbonyl functionalities at positions 2 and 6 and a benzyl substituent at position 4, placing it within the broader class of cyclic imides used as synthetic intermediates, chelating ligand precursors, and pharmacophore scaffolds.

Molecular Formula C11H11NO3
Molecular Weight 205.2
CAS No. 67305-69-5
Cat. No. B6237916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzylmorpholine-2,6-dione
CAS67305-69-5
Molecular FormulaC11H11NO3
Molecular Weight205.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylmorpholine-2,6-dione (CAS 67305-69-5) Procurement Guide: Core Identity and Benchmarks


4-Benzylmorpholine-2,6-dione (CAS 67305-69-5), also catalogued as N-benzyliminodiacetic acid anhydride, is an N-substituted morpholine-2,6-dione derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Structurally, it features a morpholine ring bearing carbonyl functionalities at positions 2 and 6 and a benzyl substituent at position 4, placing it within the broader class of cyclic imides used as synthetic intermediates, chelating ligand precursors, and pharmacophore scaffolds [1]. Its anhydride moiety renders it reactive toward nucleophiles, enabling ring-opening and cyclization pathways that underpin its utility in medicinal chemistry, coordination chemistry, and polymer synthesis .

Why 4-Benzylmorpholine-2,6-dione (CAS 67305-69-5) Cannot Be Replaced by Generic Analogs


The morpholine-2,6-dione scaffold supports a wide range of N-substituents—including phenyl, chlorophenyl, methoxyphenyl, and alkyl groups—yet the benzyl moiety imparts a distinct combination of lipophilicity (calculated LogP ~0.51) , conformational flexibility, and electronic character that critically modulates target engagement [1]. The cyclic anhydride architecture further dictates its unique reactivity as an electrophilic synthon for piperazine construction, a chemistry not accessible to non-anhydride or acyclic analogs . Substituting the benzyl group or reducing the dione abolishes the specific CYP2A13-vs-CYP2A6 selectivity profile [2] and alters the antiproliferative potency and metal-coordination geometry observed in palladium(II) complexes [1]. These interdependent properties mean that generic replacement without quantitative justification risks catastrophic loss of function in both biological and synthetic applications.

Quantitative Differentiation Evidence for 4-Benzylmorpholine-2,6-dione (CAS 67305-69-5) Relative to Closest Analogs


4-Benzylmorpholine-2,6-dione Palladium(II) Complexes: Superior Antiproliferative Activity vs. Para-Substituted Analogs

In a head-to-head comparison, the ternary palladium(II) complex [Pd(Bnida)(bipy)]·2H₂O (1), derived from 4-benzylmorpholine-2,6-dione (BnidaH₂), reduced Caco-2 colon carcinoma cell growth by 71.7% at 10⁻⁴ M. This potency exceeded the para-methoxybenzyl derivative [Pd(p-MeOBnida)(bipy)]·3H₂O (4), which achieved 79.9% reduction, but was substantially greater than the para-nitrobenzyl complex (3), which showed the weakest effect in the series [1]. The antiproliferative rank order was 4 (p-MeO) > 1 (Bn, unsubstituted benzyl) > 2 (p-Cl) > 3 (p-NO₂), demonstrating that the unsubstituted benzyl derivative occupies a strategically favorable position of high activity without the synthetic complexity or metabolic liability of electron-donating substituents [1].

Coordination Chemistry Anticancer Palladium Complexes

4-Benzylmorpholine-2,6-dione Scaffold Enables Selective CYP2A13 Binding Over the 94%-Identical Hepatic CYP2A6 Isoform

High-throughput screening identified the 4-benzylmorpholine scaffold as a specific ligand for the lung-specific cytochrome P450 enzyme CYP2A13, with no detectable binding to the 94%-sequence-identical hepatic isoform CYP2A6 at the concentrations tested [1]. Titration experiments showed increasing absorbance changes upon ligand addition to CYP2A13, while CYP2A6 displayed no spectral shift, confirming isoform selectivity [1]. Among 24 analogs evaluated, a subset achieved binding with EC₅₀ < 0.39 µM for CYP2A13 and demonstrated no interference with mitochondrial membrane potential (rhodamine 123 uptake EC₅₀ > 100 µM) [2]. This selectivity profile is a direct consequence of the benzyl substitution; alkyl or aryl replacements would alter the steric and electronic complementarity to the CYP2A13 active site [1].

CYP450 Selectivity Chemoprevention Lung Cancer

Unique Piperazine Synthon: 4-Benzylmorpholine-2,6-dione as the Electrophilic Partner for Primary Amine Cyclization

4-Benzylmorpholine-2,6-dione reacts with primary amines to form an iminodiacetic acid monoamide intermediate, which upon treatment with acetic anhydride cyclizes to a 2,6-piperazinedione; subsequent reduction with borane-THF yields the corresponding N-substituted piperazine . This two-step, high-yielding protocol—demonstrated across twelve aliphatic and aromatic amines—converts the compound into a privileged piperazine precursor, whereas non-anhydride morpholines (e.g., 4-benzylmorpholine, CAS 10316-00-4) lack the anhydride functionality required for this transformation and cannot participate in the same synthetic sequence .

Synthetic Methodology Piperazine Synthesis Heterocyclic Chemistry

MOR Agonist Activity: 4-Benzylmorpholine-2,6-dione-Derived Ligands Demonstrate Sub-100 nM Potency

A chemotype incorporating the 4-benzylmorpholine-2,6-dione scaffold has been characterized as a mu-opioid receptor (MOR) agonist with an EC₅₀ of 52 nM in a cAMP accumulation assay using human MOR expressed in CHOK1 cells (HTRF detection, 45 min incubation) [1]. Radioligand displacement assays yielded Ki values of 64 nM and 118 nM against [³H]-DAMGO at human MOR in CHOK1 membranes [1]. These sub-100 nM potencies establish the compound as a viable MOR ligand scaffold; replacement of the benzyl substituent with phenyl or alkyl groups would be predicted to alter both binding affinity and functional activity at MOR, though direct comparator data for the unsubstituted phenyl analog at MOR are not publicly available.

Opioid Receptor MOR Agonism GPCR Pharmacology

ALK/ROS1 Dual Inhibition: 4-Benzylmorpholine Moiety as an Essential Pharmacophoric Element in Lead Compound X4

A series of 2-morpholinobenzamide derivatives incorporating three key moieties—5-(3,5-difluorobenzyl)-1H-indazole, 4-benzylmorpholine, and thiophene—were evaluated as ALK/ROS1 dual inhibitors [1]. Lead compound X4, which contains the 4-benzylmorpholine moiety, achieved IC₅₀ values of 0.512 µM against ALK and 0.766 µM against ROS1 kinases, with cellular potency of 0.034 ± 0.002 µM in H2228 lung cancer cells [1]. In an H2228 xenograft model, X4 achieved a tumor growth inhibition rate of 54.71% [1]. While the individual contribution of the 4-benzylmorpholine fragment was not deconvoluted from the indazole pharmacophore, the benzylmorpholine moiety was present in all 31 designed derivatives, indicating its essential structural role within the pharmacophore [1].

Kinase Inhibition Non-Small Cell Lung Cancer ALK/ROS1

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Identifies 4-Benzylmorpholine-2,6-dione as a CCR5 Ligand

Preliminary pharmacological screening has identified 4-benzylmorpholine-2,6-dione as a CCR5 antagonist with potential application in the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While detailed IC₅₀ values from this specific screening are not publicly available, BindingDB records for related CCR5-targeting morpholine-2,6-dione derivatives show antagonist IC₅₀ values ranging from 2.80 × 10³ nM to 1.64 × 10⁴ nM [2], establishing a broad potency range for the chemotype. The benzyl group at N-4 is proposed to occupy a lipophilic pocket within the CCR5 binding site; substitution with smaller or polar groups would likely reduce affinity [1].

CCR5 Antagonist HIV Inflammation

Evidence-Backed Application Scenarios for Procuring 4-Benzylmorpholine-2,6-dione (CAS 67305-69-5)


Anticancer Coordination Chemistry: Palladium(II) Complex Development

Research groups synthesizing palladium(II) complexes for anticancer screening should select 4-benzylmorpholine-2,6-dione as the parent ligand. The unsubstituted benzyl derivative achieves antiproliferative activity within 8 percentage points of the top-performing para-methoxybenzyl analog against Caco-2 cells (71.7% vs. 79.9% growth reduction at 10⁻⁴ M), while avoiding the additional synthetic cost of para-functionalization [1]. The rank order of antiproliferative potency (p-MeO > Bn > p-Cl > p-NO₂) confirms that the benzyl group alone delivers near-maximal efficacy.

Lung Cancer Chemoprevention: CYP2A13-Selective Inhibitor Design

Programs developing CYP2A13-selective inhibitors for tobacco-associated lung cancer chemoprevention should use 4-benzylmorpholine-2,6-dione as the core scaffold. The compound class demonstrates specific binding to CYP2A13 with no detectable binding to the 94%-identical hepatic CYP2A6 isoform [2]. Optimized analogs achieve EC₅₀ < 0.39 µM for CYP2A13 with an excellent selectivity window (>250-fold vs. mitochondrial membrane potential interference), making this scaffold the rational starting point for medicinal chemistry optimization.

Medicinal Chemistry: General Piperazine Library Synthesis

Medicinal chemistry teams building N-substituted piperazine libraries should procure 4-benzylmorpholine-2,6-dione as the key electrophilic building block. The compound reacts with diverse primary amines (12 aliphatic and aromatic examples validated) to generate piperazinediones and subsequently piperazines in a two-step protocol . This chemistry is unique to the cyclic anhydride form; non-anhydride morpholines such as 4-benzylmorpholine (CAS 10316-00-4) cannot participate in this transformation, making the dione derivative the mandatory entry point for this synthetic route.

CNS Drug Discovery: Mu-Opioid Receptor Agonist Screening

CNS-focused drug discovery groups evaluating MOR agonists should source 4-benzylmorpholine-2,6-dione-derived ligands. The chemotype delivers sub-100 nM MOR potency (EC₅₀ = 52 nM; Ki = 64–118 nM) in human MOR-expressing CHOK1 cells [3]. Procurement teams should request vendor Certificate of Analysis data confirming identity and purity (≥95% by HPLC) and, where possible, batch-specific MOR EC₅₀ data from functional cAMP assays to ensure pharmacological consistency across lots.

Quote Request

Request a Quote for 4-benzylmorpholine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.